molecular formula C11H15NO2 B13287517 n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine

n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B13287517
M. Wt: 193.24 g/mol
InChI Key: MIUUMCUZCKSULZ-UHFFFAOYSA-N
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Description

N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzo[d][1,3]dioxoles This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom of the benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine typically involves the reaction of benzo[d][1,3]dioxole with sec-butylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an appropriate solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzo[d][1,3]dioxole compounds .

Scientific Research Applications

N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Sec-butyl)benzo[d][1,3]dioxol-5-amine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-butan-2-yl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C11H15NO2/c1-3-8(2)12-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3

InChI Key

MIUUMCUZCKSULZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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